molecular formula C18H14BrN3O3 B4929835 2'-amino-4-bromo-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

2'-amino-4-bromo-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

Cat. No.: B4929835
M. Wt: 400.2 g/mol
InChI Key: NUWZBKHLZJBDER-UHFFFAOYSA-N
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Description

2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including amino, bromo, methyl, dioxo, and carbonitrile, makes it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

2'-amino-4-bromo-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-8-5-6-10-13(15(8)19)18(17(24)22-10)9(7-20)16(21)25-12-4-2-3-11(23)14(12)18/h5-6H,2-4,21H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWZBKHLZJBDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)CCC4)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative, followed by bromination, methylation, and spirocyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups like azides or amines.

Scientific Research Applications

2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the amino and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a methyl group.

    2-amino-5-bromo-4-methylpyridine: Shares the amino and bromo groups but has a different core structure.

    Methyl 2-amino-5-bromobenzoate: Similar functional groups but lacks the spiro structure.

Uniqueness

The uniqueness of 2’-amino-4-bromo-5-methyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile lies in its spiro structure and the combination of functional groups, which provide a versatile platform for various chemical reactions and applications. This makes it a valuable compound for research and development in multiple scientific fields.

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